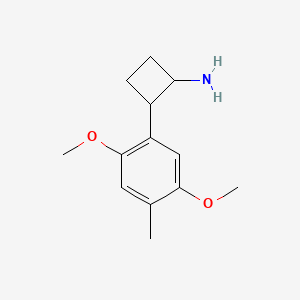
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine
Vue d'ensemble
Description
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine is a lesser-known psychedelic drug and a substituted amphetamine . It is also known as DMPEA. It belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as mescaline and 2C-B.
Molecular Structure Analysis
The molecular formula of this compound is C13H19NO2 . It has a molecular weight of 221.3 . The structure is similar to other phenethylamines, with additional methoxy groups and a cyclobutylamine group .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. As a substituted amphetamine, it may undergo similar reactions to other compounds in this class .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not detailed in the available resources .Applications De Recherche Scientifique
Synthesis and Evaluation in Hallucinogenic Analogs
- Study Focus: Research by Nichols et al. (1984) involved the synthesis of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine as a conformationally restricted analog of hallucinogenic phenylisopropylamines. The study explored its LSD-like biological activity, finding significant differences in potency and discriminative stimulus properties compared to other analogs, such as cyclopropylamines (Nichols, Jadhav, Oberlender, Zabik, Bossart, Hamada, & Miller, 1984).
Structural Modifications and Pharmacological Effects
- Research Objective: Jacob and Nichols (1982) investigated isomeric cyclopropyl ring-methylated homologues of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, examining their activity in mouse ear-scratch assay and rat fundus preparation. This study highlighted the impact of structural modifications on the pharmacological properties of these compounds (Jacob & Nichols, 1982).
Exploration of Stereochemistry and Behavioral Effects
- Investigation Focus: The study by Nichols, Woodard, Hathaway, Lowy, & Yom (1979) focused on the resolution and absolute configuration of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine. They discovered stereoselective behavioral effects in animal models, providing insights into the stereochemistry and its implications on pharmacological activities (Nichols, Woodard, Hathaway, Lowy, & Yom, 1979).
Metabolic Pathways and Drug Interactions
- Study Aim: Ewald and Maurer (2008) conducted research on the metabolic pathways and potential drug interactions of 2,5-dimethoxyamphetamine derivatives, including 2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine. Their findings provide a deeper understanding of the metabolic processes and possible interactions with other substances, particularly focusing on the inhibition of cytochrome P450 2D6 (Ewald & Maurer, 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dimethoxy-4-methylphenyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8-6-13(16-3)10(7-12(8)15-2)9-4-5-11(9)14/h6-7,9,11H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSUFOFGWALPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C2CCC2N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920161 | |
| Record name | 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine | |
CAS RN |
90791-14-3 | |
| Record name | 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090791143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



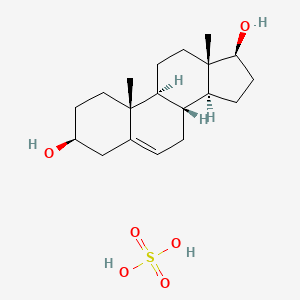
![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)
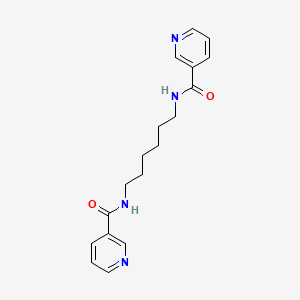
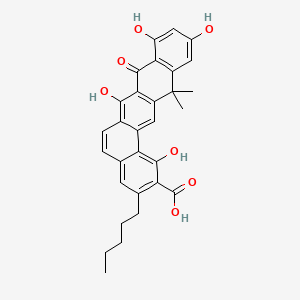
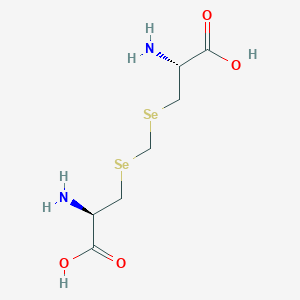
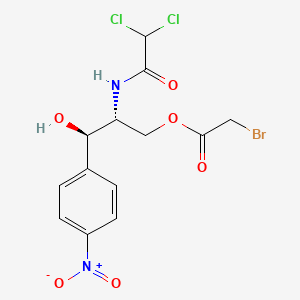
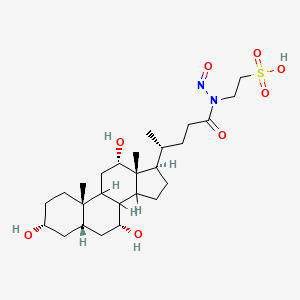
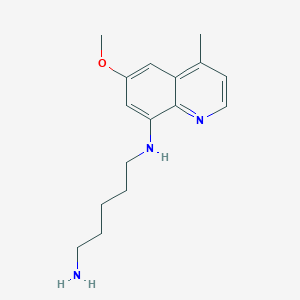
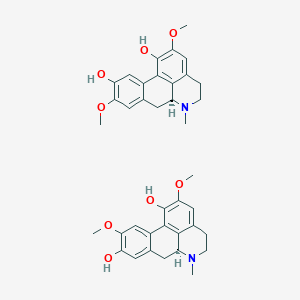
![[3-Octadec-9-enoyloxy-2-(4-pyren-1-ylbutanoyloxy)propyl] octadec-9-enoate](/img/structure/B1214005.png)
![7-(2-Oxo-2-phenylethyl)-6-phenyl-3,5,6,7-tetrahydro-2h-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B1214007.png)
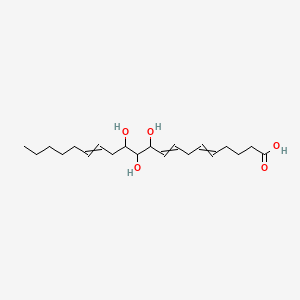

![1-Hydroxybenz[a]anthracene](/img/structure/B1214010.png)